

Synthesis of Mirabegron using N-(2-hydroxyethyl)-2-phenylacetamide intermediate

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Compound of Interest

Compound Name: *N*-(2-hydroxyethyl)-2-phenylacetamide

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Application Notes and Protocols for the Synthesis of Mirabegron

Topic: Synthesis of Mirabegron using an **N-(2-hydroxyethyl)-2-phenylacetamide** derivative as a key intermediate.

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Mirabegron, marketed under trade names such as Myrbetriq® and Betmiga®, is a potent and selective β_3 -adrenergic receptor agonist. It is primarily indicated for the treatment of overactive bladder (OAB), a condition characterized by symptoms of urge urinary incontinence, urgency, and urinary frequency.[1] The mechanism of action involves the relaxation of the detrusor smooth muscle in the bladder during the urine storage phase, which increases bladder capacity.[2][3][4]

This document outlines a detailed synthetic protocol for Mirabegron. The synthesis proceeds through a key intermediate, (R)-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide, which is structurally related to **N-(2-hydroxyethyl)-2-phenylacetamide**. This specific route is well-documented and provides a reliable method for obtaining Mirabegron with high purity. The overall synthetic strategy involves three main stages: the synthesis of the key amide

intermediate, reduction of the amide and nitro functionalities, and the final coupling reaction to yield Mirabegron.

Data Presentation

The following tables summarize the key transformations and quantitative data for the synthesis of Mirabegron.

Table 1: Synthesis of Key Intermediates

Step	Reaction	Key Reagents	Product	Yield (%)	Purity (%)
1	Amide Formation	(R)-mandelic acid, 4-nitrophenylethylamine hydrochloride, EDC, HOBt	(R)-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide	~86%	>99%
2	Amide Reduction	Borane-tetrahydrofuran complex	(R)-2-[[2'-(4-nitrophenyl)ethyl]amino]-1-phenylethanol	Not isolated	Not applicable
3	Nitro Reduction	Palladium on carbon (Pd/C), Hydrogen gas or Ammonium formate	(R)-2-((4-aminophenylethyl)amino)-1-phenylethanol	~86%	>99%

Table 2: Synthesis of Mirabegron

Step	Reaction	Key Reagents	Product	Yield (%)	Purity (%)
4	Final Coupling	(R)-2-((4-aminophenyl ethyl)amino)-1-phenylethanol, 2-aminothiazole-4-yl-acetic acid, EDC.HCl	Mirabegron	~84.5%	>99.8%

Experimental Protocols

Protocol 1: Synthesis of (R)-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide

This protocol describes the formation of the key amide intermediate from (R)-mandelic acid and 4-nitrophenylethylamine hydrochloride.

Materials:

- (R)-mandelic acid
- 4-nitrophenylethylamine hydrochloride
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- 1-Hydroxybenzotriazole (HOBt)
- Triethylamine
- Dichloromethane (DCM)
- Hydrochloric acid (1N)

- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

Procedure:

- To a solution of (R)-mandelic acid in dichloromethane, add 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
- Stir the mixture at room temperature for 30 minutes.
- Add 4-nitrophenylethylamine hydrochloride and triethylamine to the reaction mixture.
- Continue stirring at room temperature for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1N hydrochloric acid, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by recrystallization to yield (R)-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide as a solid.

Protocol 2: Synthesis of (R)-2-((4-aminophenylethyl)amino)-1-phenylethanol

This protocol details the reduction of both the amide and nitro groups of the intermediate synthesized in Protocol 1. This can be performed as a one-pot procedure.

Materials:

- (R)-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide

- N,N-diethylaniline borane complex (DEANB) or Borane-tetrahydrofuran complex
- Tetrahydrofuran (THF)
- Toluene
- Palladium on carbon (Pd/C, 10 wt. %) or Pearlman's reagent (Pd(OH)₂/C)
- Methanol
- Ammonium formate (optional, as a hydrogen donor)

Procedure:

- Dissolve (R)-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide in tetrahydrofuran (THF).
- Add N,N-diethylaniline borane complex and heat the mixture to reflux for 3-6 hours.
- Monitor the reduction of the amide group by HPLC.
- After completion, add toluene and distill off the tetrahydrofuran.
- In a separate flask, prepare a suspension of Pearlman's reagent in methanol.
- Gradually add the residue from the previous step to the catalyst suspension at room temperature.
- Pressurize the reaction vessel with hydrogen gas (or add ammonium formate) and stir vigorously at room temperature until the reduction of the nitro group is complete (as monitored by TLC or HPLC).^[2]
- Filter the reaction mixture through a pad of celite to remove the catalyst and wash the pad with methanol.
- Concentrate the filtrate under reduced pressure to obtain the crude (R)-2-((4-aminophenylethyl)amino)-1-phenylethanol, which can be further purified or used directly in the next step.

Protocol 3: Synthesis of Mirabegron

This final step involves the coupling of the amino intermediate with 2-(2-aminothiazol-4-yl)acetic acid.

Materials:

- (R)-2-((4-aminophenylethyl)amino)-1-phenylethanol (or its hydrochloride salt)
- 2-(2-aminothiazol-4-yl)acetic acid
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)
- Concentrated hydrochloric acid
- Water
- n-Butanol
- Aqueous ammonia solution

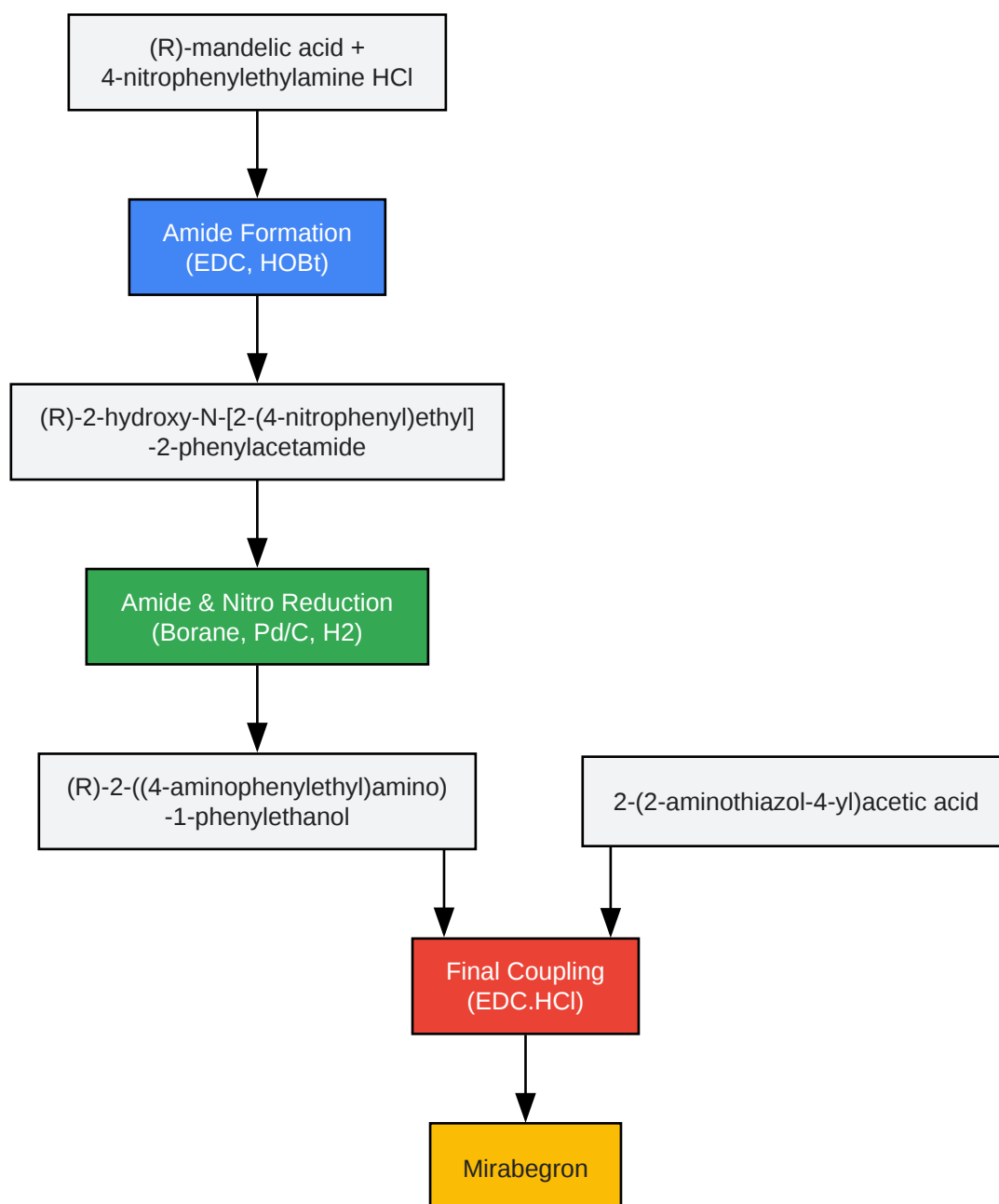
Procedure:

- Prepare a mixed solution of (R)-2-((4-aminophenylethyl)amino)-1-phenylethanol hydrochloride, 2-(2-aminothiazol-4-yl)acetic acid, and concentrated hydrochloric acid in water.^[5]
- Add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC.HCl) to the mixture at approximately 28°C and stir for 1-3 hours.^[5]
- Monitor the reaction by HPLC.
- After the reaction is complete, add n-butanol to the reaction mixture, followed by the addition of an aqueous ammonia solution to basify the mixture.^[5]
- Separate the organic layer and wash it successively with aqueous ammonia and water.^[5]
- Partially concentrate the organic layer under vacuum.

- Add an anti-solvent like toluene and cool the solution to room temperature to induce crystallization.[6]
- Filter the solid, wash with toluene, and dry under vacuum to obtain Mirabegron.[5][6]

Visualizations

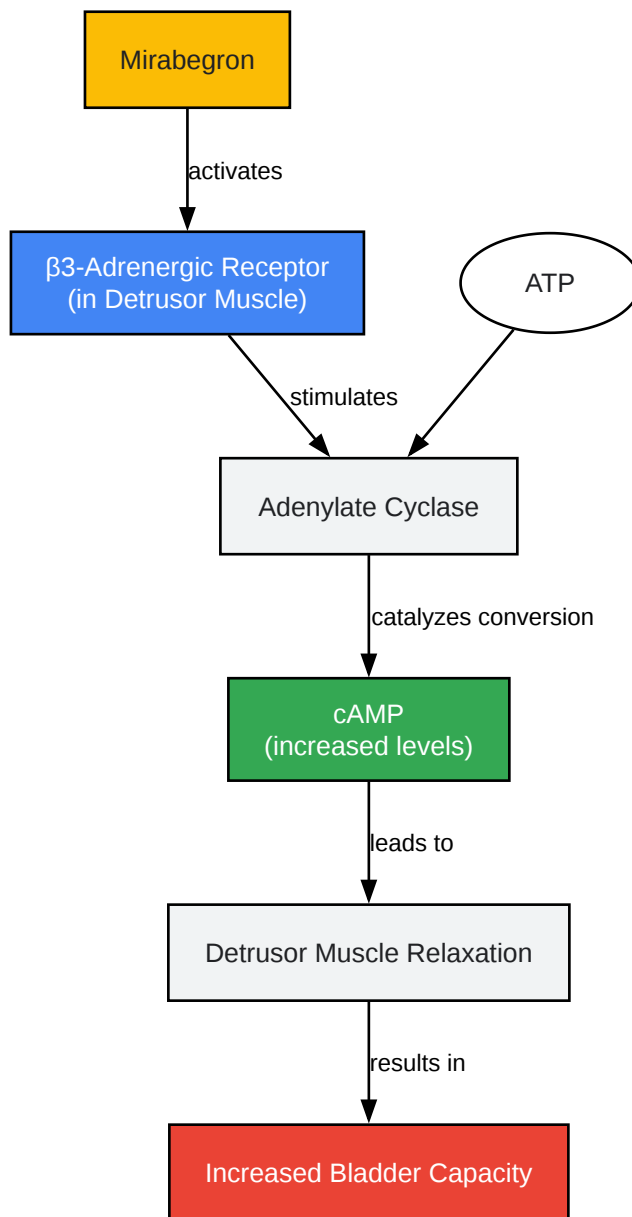
Mirabegron Synthesis Workflow



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Caption: Overall workflow for the synthesis of Mirabegron.

Mirabegron Signaling Pathway



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Caption: Signaling pathway of Mirabegron in bladder muscle cells.[3]

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